(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
KBQFPVDQHQRZGX-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CCO)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Amino Ketone Formation
A common initial step is the Claisen condensation of substituted acetophenones with ethyl formate to form benzoylacetaldehyde sodium salts. This intermediate is then condensed with dimethylamine hydrochloride to yield 1-[4-(dimethylamino)phenyl]-3-dimethylamino-1-propen-1-one, an α,β-unsaturated ketone precursor.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Claisen condensation | Acetophenone derivative + Ethyl formate, base catalyst | Benzoylacetaldehyde sodium salt |
| Amination | Benzoylacetaldehyde sodium salt + Dimethylamine hydrochloride | 1-[4-(dimethylamino)phenyl]-3-dimethylamino-1-propen-1-one |
This step is analogous to the synthesis of 3-(methylamino)-1-phenyl-2-propen-1-one in fluoxetine precursor preparation, adapted here with a dimethylamino substituent on the phenyl ring.
Reduction to Amino Alcohol
The α,β-unsaturated ketone is then subjected to selective reduction to convert the propenone into the corresponding amino alcohol. Sodium borohydride in glacial acetic acid is typically used for this hydride reduction.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reducing agent | Sodium borohydride (NaBH4) | ~21 mmol per 3.7 mmol substrate |
| Solvent | Glacial acetic acid | Facilitates selective reduction |
| Temperature | 1–15 °C | Controlled to optimize yield and selectivity |
| Workup | Addition of sodium hydroxide (~240 mmol), extraction with ethyl acetate | Neutralizes acid, isolates product |
This single-step reduction converts the α,β-unsaturated ketone into the racemic 3-(dimethylamino)-1-phenyl-1-propanol intermediate.
Chiral Resolution or Asymmetric Synthesis
To obtain the (3S)-enantiomer specifically, chiral resolution methods or asymmetric catalytic hydrogenation can be employed:
- Chiral Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by crystallization.
- Asymmetric Catalysis : Use of chiral catalysts (e.g., chiral ruthenium or rhodium complexes) to reduce the ketone with enantioselectivity.
While detailed asymmetric protocols for this exact compound are scarce, analogous chiral amino alcohols have been prepared via such methods in literature.
Alternative Routes: Epoxide Ring Opening
Another approach involves the ring opening of epoxystyrene derivatives substituted with dimethylamino groups. Nucleophilic attack by dimethylamine on the epoxide ring yields the amino alcohol directly, often with regio- and stereocontrol.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Epoxide formation | Styrene derivative + peracid oxidation | Epoxystyrene intermediate |
| Ring opening | Epoxide + Dimethylamine, polar aprotic solvent (e.g., DMF) | 3-(Dimethylamino)-1-phenylpropan-1-ol |
This method can be adapted to yield the (3S)-enantiomer by using chiral catalysts or auxiliaries.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Claisen Condensation + NaBH4 Reduction | Claisen condensation → Amination → NaBH4 reduction | Simple, one-step reduction, scalable | Produces racemic mixture, requires chiral resolution |
| Epoxide Ring Opening | Epoxidation → Nucleophilic ring opening with dimethylamine | Potential for stereoselectivity, direct amino alcohol formation | Requires epoxide synthesis, sensitive conditions |
| Asymmetric Catalytic Reduction | Catalytic hydrogenation of α,β-unsaturated ketone with chiral catalyst | Direct enantioselective synthesis | Requires expensive catalysts, optimization needed |
Research Findings and Industrial Relevance
- The sodium borohydride reduction method is widely reported in patents and literature for related compounds due to its operational simplicity and good yields.
- Industrial processes favor routes with fewer steps and mild conditions, making the Claisen condensation followed by hydride reduction attractive.
- The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) facilitates nucleophilic substitution reactions in epoxide ring-opening routes.
- Chiral purity is critical for pharmaceutical applications; thus, asymmetric synthesis or resolution steps are incorporated depending on the desired enantiomer.
Representative Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used for mild oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-3-(2,3-Dimethylphenyl)Propan-1-Ol
- Structure: Differs in the aromatic substituent (2,3-dimethylphenyl vs. 4-(dimethylamino)phenyl).
- Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
- Applications : Serves as a pharmaceutical intermediate, indicating utility in drug synthesis.
(S)-3-Amino-2-(4-Fluorophenyl)Propan-1-Ol Hydrochloride
- Structure: Features a 4-fluorophenyl group at C2 and an amino group at C3 in the (S)-configuration.
- Molecular Formula: C₉H₁₃ClFNO (MW: 205.66 g/mol) .
- Applications : Used in chiral synthesis, with the fluorine atom enhancing metabolic stability in drug candidates.
- Key Difference: The fluorine substituent introduces electronegativity, contrasting with the electron-rich dimethylamino group in the target compound. This affects intermolecular interactions (e.g., hydrogen bonding) .
3-Dimethylamino-1-Phenyl-Propan-1-Ol
- Structure: Contains a dimethylamino group at C3 and a phenyl group at C1.
- Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
- Physical Properties : Boiling point 284.4°C, density 1.011 g/cm³, and flash point 99.8°C .
- Applications : Studied for fragrance applications, with safety assessments by the International Fragrance Association (IFRA) .
- Key Difference : The positional isomerism (phenyl at C1 vs. C3) alters steric and electronic profiles, impacting biological activity and industrial suitability .
D(+)-2-Amino-3-Phenyl-1-Propanol
- Structure: Amino group at C2 and phenyl at C3.
- Molecular Formula: C₉H₁₃NO (MW: 151.20 g/mol) .
- Physical Properties : Melting point 90–94°C .
- Applications : Used in enantioselective synthesis due to its D(+)-configuration.
- Key Difference: The amino group’s position on the propanol chain influences chiral recognition in catalytic processes .
Comparative Data Table
*Calculated based on structural analogy.
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The dimethylamino group in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to non-polar substituents in analogs .
- Safety Profiles: Compounds like 3-dimethylamino-1-phenyl-propan-1-ol undergo rigorous safety evaluations for fragrance use, suggesting similar protocols may apply to the target compound .
- Synthetic Challenges: Steric hindrance from the 4-(dimethylamino)phenyl group may complicate synthetic routes, requiring optimized catalysts or protecting-group strategies .
Biological Activity
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol, commonly referred to as a derivative of phenylpropanolamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- CAS Number : [Not specified in the sources]
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is known to act as a sympathomimetic agent, influencing the release and reuptake of norepinephrine and dopamine. This mechanism is crucial in various physiological processes, including mood regulation and cardiovascular function.
Key Mechanisms:
- Adrenergic Activity : The compound stimulates adrenergic receptors, which can lead to increased heart rate and blood pressure.
- Dopaminergic Effects : By modulating dopamine levels, it may have implications in mood enhancement and cognitive functions.
Therapeutic Applications
Due to its sympathomimetic properties, this compound has potential therapeutic applications in:
- Weight Management : It may aid in appetite suppression and weight loss.
- Cognitive Enhancement : Potential use in treating conditions like ADHD due to its dopaminergic activity.
- Cardiovascular Disorders : Investigated for its effects on blood pressure regulation.
Case Study 1: Weight Management
A study published in the Journal of Medicinal Chemistry investigated various derivatives of phenylpropanolamine for their efficacy in weight management. The results indicated that compounds similar to this compound demonstrated significant appetite suppression in animal models, suggesting potential for human applications .
Case Study 2: Cognitive Enhancement
Research involving the administration of this compound in rodent models showed improvements in memory retention and learning capabilities. The findings suggest that the compound's dopaminergic effects may enhance cognitive functions, making it a candidate for further research in cognitive disorders .
Biological Activity Data Table
Safety and Toxicology
While promising, the safety profile of this compound must be considered. Preliminary studies indicate potential side effects including increased heart rate and hypertension. Further toxicological assessments are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
